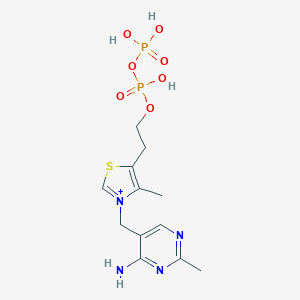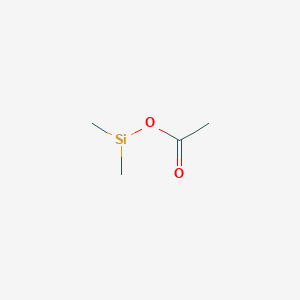
4-Aminocinnamic acid
Descripción general
Descripción
4-Aminocinnamic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 .
Synthesis Analysis
The synthesis of 4-Aminocinnamic acid-modified cellulose fibers has been described in a study . Initially, cellulose fibers were modified by sodium periodate, generating dialdehyde cellulose fibers. Afterward, the 4-aminocinnamic acid was chemically grafted onto the dialdehyde cellulose fibers, yielding antibacterial cellulose fibers through a Schiff base reaction .
Chemical Reactions Analysis
In the context of antibacterial cellulose-based materials, 4-Aminocinnamic acid is chemically grafted onto dialdehyde cellulose fibers through a Schiff base reaction . This modification endows the cellulose fibers with robust and sustained antibacterial properties .
Aplicaciones Científicas De Investigación
Antibacterial Properties
4-Aminocinnamic acid has been used to modify cellulose fibers, creating materials with robust and sustained antibacterial properties . The modified cellulose fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively . This makes it advantageous for use in applications where antibacterial properties are required.
Medical Applications
The antibacterial properties of 4-Aminocinnamic acid-modified cellulose fibers make them suitable for use in the medical field . For instance, they could be used in wound dressings, surgical sutures, or other medical devices where preventing bacterial growth is crucial.
Food Packaging
In the food packaging industry, materials with antibacterial properties can help to prevent food spoilage and extend shelf life . The 4-Aminocinnamic acid-modified cellulose fibers could be used to create food packaging materials that inhibit the growth of bacteria.
Green Chemistry
The process of modifying cellulose fibers with 4-Aminocinnamic acid is efficient, green, and easy to operate . This aligns with the principles of green chemistry, making it a sustainable option for creating antibacterial materials.
Synthesis of Biobased Polyimides
4-Aminocinnamic acid has been used in the synthesis of biobased polyimides . These polyimides display ultra-high heat resistance, with a T10 value at 425°C and no Tg temperature lower than 350°C . This makes them suitable for applications that require materials with high thermal stability.
Synthesis of Poly(amic acid)
4-Aminocinnamic acid has also been used as a bio-based aromatic diamine monomer in the synthesis of fully bio-based poly(amic acid) . This demonstrates its potential for use in the creation of other bio-based polymers.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Aminocinnamic acid is bacterial cells, specifically Staphylococcus aureus and Escherichia coli . The compound exhibits excellent antibacterial activity against these organisms .
Mode of Action
4-Aminocinnamic acid is chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction . This modification process results in the creation of 4-aminocinnamic acid-modified DCFs (C-DCFs), which exhibit antibacterial properties .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to cell death .
Result of Action
The primary result of 4-Aminocinnamic acid’s action is its antibacterial activity. The compound exhibits excellent antibacterial activity against S. aureus and E. coli , with inhibition ratios greater than 99.6% and 99.0% , respectively . This suggests that 4-Aminocinnamic acid could be a potent antibacterial agent.
Action Environment
The action of 4-Aminocinnamic acid is robust in various environments. The C-DCFs, for instance, maintain a 99% antibacterial ratio even after two months of exposure to the air environment
Propiedades
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminocinnamic acid | |
CAS RN |
2393-18-2, 17570-30-8 | |
| Record name | p-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminocinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














